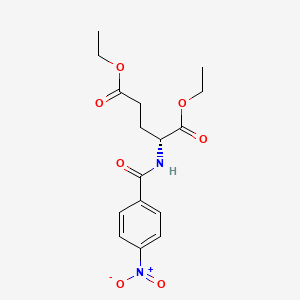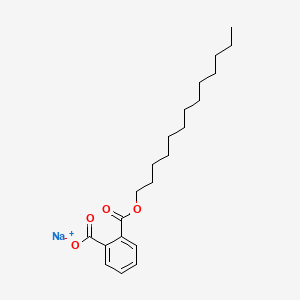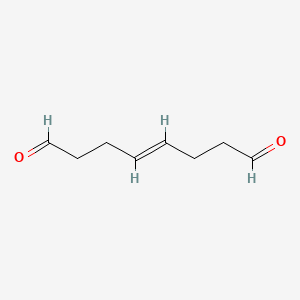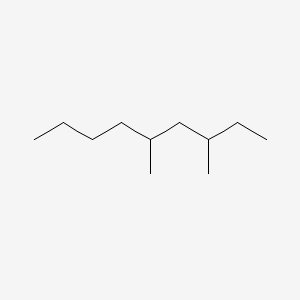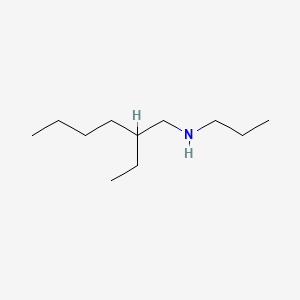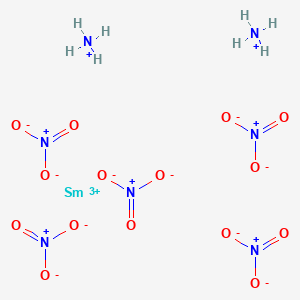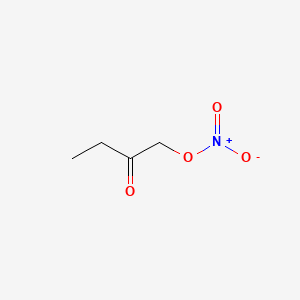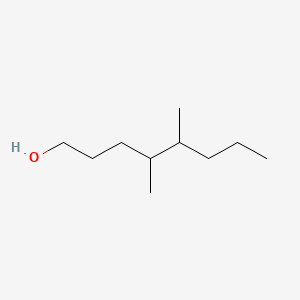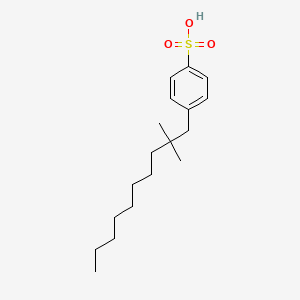
1,4-Dioxaspiro(4.4)nonane-6-propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 252-629-7, also known as heneicosane, is an organic compound with the molecular formula C21H44. It is a straight-chain, saturated hydrocarbon, commonly found as a white waxy solid. Heneicosane is naturally occurring and can be found in various plants and insects. It is used in a variety of applications, including as a pheromone in certain termite species and as an attractant for mosquitoes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heneicosane can be synthesized through a multi-step process. One method involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol in the presence of 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain heneicosane .
Industrial Production Methods
Industrial production of heneicosane typically involves the same synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heneicosane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, heneicosane produces carbon dioxide and water.
Halogenation: Heneicosane can react with halogens, such as chlorine or bromine, to form halogenated derivatives.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves the use of chlorine or bromine under ultraviolet light or heat to initiate the reaction.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated heneicosane derivatives, depending on the halogen used and the reaction conditions.
Scientific Research Applications
Mechanism of Action
The mechanism by which heneicosane exerts its effects varies depending on its application:
As a Pheromone: Heneicosane interacts with specific receptors in insects, triggering behavioral responses such as attraction or repulsion.
In Nanoparticles: When used in the synthesis of nanoparticles, heneicosane acts as a reducing and stabilizing agent.
Comparison with Similar Compounds
Heneicosane is similar to other long-chain alkanes such as icosane (C20H42) and tetracosane (C24H50). it is unique in its specific applications and properties:
Icosane: Has a slightly lower molecular weight and melting point compared to heneicosane. It is less commonly used as a pheromone or in nanoparticle synthesis.
Tetracosane: Has a higher molecular weight and melting point. .
List of Similar Compounds
- Icosane (C20H42)
- Tetracosane (C24H50)
- Nonadecane (C19H40)
- Docosane (C22H46)
Heneicosane stands out due to its specific use in pheromone research and nanoparticle synthesis, making it a valuable compound in both biological and industrial contexts.
Properties
CAS No. |
35579-33-0 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanenitrile |
InChI |
InChI=1S/C10H15NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |
InChI Key |
ZHRHBAXGQRGXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



